molecular formula C12H23N3O B7917411 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7917411
M. Wt: 225.33 g/mol
InChI Key: BZYHZYCWHAIBFT-UHFFFAOYSA-N
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Description

2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropyl-methyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

    Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the reaction of the piperidine ring with cyclopropyl-methyl-amine under controlled conditions to introduce the cyclopropyl-methyl-amino substituent.

    Attachment of the Ethanone Group: The final step involves the reaction of the intermediate compound with an appropriate ethanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-{2-[(methyl-amino)-methyl]-piperidin-1-yl}-ethanone
  • 2-Amino-1-{2-[(ethyl-amino)-methyl]-piperidin-1-yl}-ethanone
  • 2-Amino-1-{2-[(propyl-amino)-methyl]-piperidin-1-yl}-ethanone

Uniqueness

2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is unique due to the presence of the cyclopropyl-methyl-amino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a chemical compound notable for its potential biological activities, particularly in the modulation of neurotransmitter receptors. This compound, characterized by its unique piperidine structure and functional groups, has generated interest in pharmacological research due to its implications in treating various neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2OC_{12}H_{24}N_{2}O, with a molecular weight of approximately 224.34 g/mol. The compound features a piperidine ring, an amino group, and an ethanone functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H24N2OC_{12}H_{24}N_{2}O
Molecular Weight224.34 g/mol
DensityPredicted: 1.05 g/cm³
Boiling PointPredicted: 404.9 °C
pKaPredicted: 9.13

Research indicates that this compound interacts with various neurotransmitter receptors, notably dopamine and serotonin receptors. These interactions suggest that the compound may influence several physiological processes, including mood regulation and cognitive functions.

In particular, studies have highlighted its role as a selective D3 dopamine receptor agonist, which may provide therapeutic benefits without the side effects associated with D2 receptor activation . This selectivity is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease.

Biological Activity

The biological activity of this compound extends beyond neurotransmitter modulation. It has shown potential antibacterial and antifungal properties in preliminary studies, indicating a broader pharmacological profile.

Antimicrobial Activity

In vitro tests have demonstrated that derivatives related to piperidine structures exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, certain piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Case Studies

  • Neuropharmacological Studies :
    • A study focused on the agonistic effects of similar compounds on dopamine receptors revealed that selective activation could lead to improved outcomes in animal models of depression .
    • Another investigation into the compound's effects on serotonin receptors indicated potential anxiolytic properties, suggesting it could be beneficial in treating anxiety disorders.
  • Antimicrobial Efficacy :
    • Research involving various piperidine derivatives found that certain compounds exhibited strong antibacterial activity, with one derivative showing complete inhibition of E. coli growth at low concentrations (MIC = 0.0048 mg/mL) .

Properties

IUPAC Name

2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYHZYCWHAIBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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